Product packaging for 3-Fluoro-2-methoxy-4-methylbenzoic acid(Cat. No.:CAS No. 1427416-19-0)

3-Fluoro-2-methoxy-4-methylbenzoic acid

Cat. No.: B6336553
CAS No.: 1427416-19-0
M. Wt: 184.16 g/mol
InChI Key: LFIPXQHISUUFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-2-methoxy-4-methylbenzoic acid (CAS 1427416-19-0) is a high-purity, fluorinated benzoic acid derivative with a molecular weight of 184.16 g/mol and the molecular formula C9H9FO3 . This compound serves as a versatile and valuable building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The benzoic acid scaffold is a ubiquitous structural motif due to its synthetic accessibility and the diverse chemical transformations that can be performed on both the aromatic ring and the carboxylic acid function, allowing for the construction of a vast array of complex molecules . The specific substitution pattern on this compound creates a distinct electronic and steric environment. The presence of a fluorine atom, a strong electron-withdrawing group, can significantly alter the electronic distribution of the ring, influencing the acidity of the carboxylic acid and the molecule's overall lipophilicity, which is crucial for enhancing membrane permeability in bioactive compounds . Furthermore, the methoxy group in the ortho position (2-position) is known to contribute to the "ortho effect," which can impact the acidity and spatial orientation of the carboxylic acid group . This unique interplay of substituents makes this compound a critical intermediate for fine-tuning the pharmacological profile and physicochemical properties of target molecules during research and development. This product is intended for research applications and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B6336553 3-Fluoro-2-methoxy-4-methylbenzoic acid CAS No. 1427416-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPXQHISUUFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 3 Fluoro 2 Methoxy 4 Methylbenzoic Acid

Retrosynthetic Analysis of 3-Fluoro-2-methoxy-4-methylbenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

The primary disconnections for this compound involve the carbon-carbon bond of the carboxylic acid group and the carbon-halogen (C-F) and carbon-oxygen (C-O) bonds of the substituents on the aromatic ring.

C-C Bond Disconnection (Carboxylation): The most straightforward disconnection is the removal of the carboxylic acid group. This suggests a late-stage carboxylation of a substituted aromatic precursor, such as 2-fluoro-1-methoxy-3-methylbenzene. This precursor would then be synthesized from simpler materials.

C-F Bond Disconnection (Fluorination): Another key strategy is the disconnection of the carbon-fluorine bond. This points to a synthesis involving the fluorination of a precursor like 2-methoxy-4-methylbenzoic acid or a derivative thereof. The timing of the fluorination step is crucial to ensure the correct regiochemistry.

C-O Bond Disconnection (Methoxylation): Disconnecting the methoxy (B1213986) group suggests a route starting from a phenolic precursor, such as 3-fluoro-2-hydroxy-4-methylbenzoic acid, which would then be methylated.

These disconnection strategies give rise to several potential synthetic pathways, which are explored in the subsequent sections.

Based on the disconnection strategies, several key precursors can be identified. The commercial availability and cost of these precursors are significant factors in designing a practical synthetic route.

PrecursorPotential Synthetic RoleAvailability
2-Methoxy-4-methylbenzoic acidPrecursor for direct fluorinationCommercially available
3-Fluoro-4-methylbenzoic acidPrecursor for methoxylationCommercially available sigmaaldrich.com
m-FluorotolueneStarting material for multi-step synthesisCommercially available google.com
2-Bromo-3-methylbenzoic acidIntermediate for functional group interconversionSynthesizable orgsyn.org
4-Bromo-2-methylbenzoic acidIntermediate for functional group interconversionCommercially available google.com

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required functional groups onto a readily available aromatic scaffold in a single or a few steps.

A plausible direct approach involves the halogenation of a substituted benzoic acid. For instance, the direct fluorination of 2-methoxy-4-methylbenzoic acid could potentially yield the target compound. However, direct fluorination of complex aromatic systems can be challenging and may lead to a mixture of isomers.

A more controlled approach would involve the bromination of a precursor followed by a halogen exchange reaction (Halex reaction). For example, the bromination of 2-methoxy-4-methylbenzoic acid could be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position, followed by fluorination. chemicalbook.com

Table 1: Representative Halogenation Reaction

Starting MaterialReagentProductReference
2-Methoxy-4-methylbenzoic acid methyl esterBromine in Acetic Acid5-Bromo-2-methoxy-4-methylbenzoic acid methyl ester chemicalbook.com

Another direct approach is the carboxylation of a suitably substituted aromatic ring. This can be achieved through methods such as Friedel-Crafts acylation followed by oxidation, or by using organometallic reagents.

A Friedel-Crafts acylation of m-fluorotoluene with a suitable acylating agent, followed by oxidation, could introduce the carboxylic acid group. google.com For example, using trichloroacetyl chloride followed by hydrolysis is a known method to introduce a carboxylic acid group. google.com

Table 2: Representative Carboxylation Approach

Starting MaterialReagentsProductReference
m-Fluorotoluene1. Trichloroacetyl chloride, AlCl₃ 2. NaOH (hydrolysis)4-Fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid google.com

Multi-Step Synthesis Pathways

Multi-step synthesis pathways offer greater control over the regiochemistry of the final product. A hypothetical multi-step synthesis for this compound could start from a simpler, commercially available precursor like m-fluorotoluene.

One potential route is outlined below:

Nitration of m-fluorotoluene: Nitration of m-fluorotoluene would likely yield a mixture of isomers, with the major product being 2-fluoro-1-methyl-4-nitrobenzene due to the directing effects of the fluorine and methyl groups.

Oxidation of the methyl group: The methyl group of 2-fluoro-1-methyl-4-nitrobenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to give 2-fluoro-4-nitrobenzoic acid.

Reduction of the nitro group: The nitro group can then be reduced to an amino group (NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This would yield 2-fluoro-4-aminobenzoic acid.

Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) (NaNO₂) and an acid, followed by hydrolysis to give 3-fluoro-4-hydroxybenzoic acid.

Bromination: To introduce the methoxy group at the correct position, a bromination step might be necessary. Bromination of 3-fluoro-4-hydroxybenzoic acid would likely occur at the position ortho to the hydroxyl group and meta to the carboxyl group, yielding 5-bromo-3-fluoro-4-hydroxybenzoic acid.

Methylation: The hydroxyl group can be methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to give 5-bromo-3-fluoro-4-methoxybenzoic acid.

Debromination: The bromo group can be removed via catalytic hydrogenation to yield the target molecule, this compound.

This multi-step approach, while longer, allows for precise control over the placement of each functional group on the aromatic ring.

Introduction of Fluoro and Methoxy Groups

The precise placement of the fluorine and methoxy substituents on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. The electronic properties of these groups, with fluorine being highly electron-withdrawing and the methoxy group being electron-donating, significantly influence the reactivity and regioselectivity of subsequent transformations.

Regioselective Fluorination Techniques

Achieving regioselective fluorination, particularly at the C3 position adjacent to a methoxy group, requires specialized methods to overcome the challenges of controlling the reaction on a complex aromatic system. numberanalytics.com The incorporation of fluorine can dramatically alter a molecule's properties, making these techniques crucial in medicinal and materials chemistry. numberanalytics.comnumberanalytics.com

Direct fluorination of an aromatic ring with elemental fluorine is often too reactive and difficult to control, leading to poor yields of the desired mono-fluorinated product. jove.com Modern electrophilic fluorination has largely shifted to using reagents with a nitrogen-fluorine (N-F) bond, which are generally safer, more stable, and more economical. wikipedia.org Reagents like Selectfluor are effective fluorine donors that facilitate electrophilic fluorination of electron-rich aromatic compounds. jove.comwikipedia.org However, a significant challenge with this approach is controlling the ortho/para selectivity, as the directing effects of existing substituents can lead to a mixture of isomers. wikipedia.org

For more precise control, directed ortho-metalation (DoM) presents a powerful strategy. This involves using a directing group on the ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source. The carboxylic acid group itself can act as a directing group for lithiation. researchgate.netrsc.org However, in a molecule with multiple potential directing groups (e.g., methoxy and carboxyl), the outcome depends on the relative directing ability of each group and the reaction conditions used. researchgate.net For instance, studies on substituted benzoic acids have shown that the carboxylic acid group has an intermediate capacity for directing metalation. researchgate.netrsc.org

Another established method is nucleophilic aromatic substitution, including halogen exchange (Halex) or routes based on diazonium salts (e.g., the Balz–Schiemann reaction). rsc.org While effective for producing many fluoroaromatics, these methods are often best suited for introducing fluorine at ortho or para positions activated by strong electron-withdrawing groups. rsc.org

TechniqueReagent ExampleAdvantagesChallenges
Electrophilic Fluorination SelectfluorMilder conditions than F₂ gas. jove.comwikipedia.orgPoor ortho/para selectivity; potential for dearomatization. wikipedia.org
Directed ortho-Metalation s-BuLi/TMEDA, then N-fluorosulfonimide (NFSI)High regioselectivity. researchgate.netoup.comRequires cryogenic temperatures; competition between directing groups. acs.org
Nucleophilic Substitution Diazonium salts (Balz-Schiemann)Well-established route. rsc.orgOften better for ortho/para substitution; can require harsh conditions. rsc.org
Methoxylation Strategies in Benzoic Acid Synthesis

The introduction of the methoxy group is typically achieved through the O-methylation of a corresponding phenolic precursor. This is a critical step, as the hydroxyl group's strong activating and ortho-, para-directing effects can be leveraged to install other substituents before it is converted to the less activating methoxy ether.

A common and effective method for the O-methylation of phenols involves using reagents like dimethyl sulfate or methyl iodide. thieme-connect.com However, due to the high toxicity of these reagents, greener alternatives have been developed. thieme-connect.comresearchgate.net Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. researchgate.net The reaction of phenols with DMC, often in the presence of a base like cesium carbonate (Cs₂CO₃) or in an ionic liquid, can produce aryl methyl ethers in good yields. thieme-connect.comacs.org The use of Cs₂CO₃ has been shown to be particularly effective, allowing the reaction to proceed catalytically at elevated temperatures. thieme-connect.com

These methylation reactions are generally robust and can be applied to a variety of substituted phenols. researchgate.net In the context of synthesizing a substituted benzoic acid, the methylation can be performed on a hydroxybenzoic acid intermediate. It has been shown that carboxylic acids can also be methylated to their corresponding methyl esters under similar conditions, which would require a subsequent hydrolysis step to regenerate the benzoic acid. thieme-connect.com

Methylating AgentBase/CatalystKey FeaturesReference
Dimethyl Carbonate (DMC) Cesium Carbonate (Cs₂CO₃)Green reagent; reaction proceeds catalytically. thieme-connect.com
Dimethyl Carbonate (DMC) Ionic Liquid ([bmim]Cl)Allows for complete conversion of phenol (B47542) to anisole (B1667542). acs.org
Dimethyl Sulfate / Methyl Iodide Various bases (e.g., K₂CO₃)Traditional, effective method. thieme-connect.comresearchgate.net
Tetramethylammonium hydroxide (B78521) (TMAOH) Microwave irradiationRapid reaction times in a green solvent (ethanol). researchgate.net

Incorporation of the Methyl Group

The placement of the methyl group at the C4 position is a key structural feature. This can be accomplished either by starting with a pre-methylated raw material or by introducing the methyl group onto an existing aromatic ring.

Methylation Reactions on Aromatic Systems

The most straightforward synthetic strategy often involves using a starting material that already contains the required methyl group. For example, a synthesis could begin with a substituted toluene (B28343) derivative, such as m-fluorotoluene. google.com The existing methyl group can then influence the position of subsequent substitutions. In a later step, the methyl group can be oxidized to form the carboxylic acid. youtube.comsavemyexams.com

Alternatively, a methyl group can be introduced onto an aromatic ring through various reactions. While Friedel-Crafts alkylation is a classic method, it can be difficult to control and may lead to multiple isomers. A more precise approach is again offered by directed ortho-metalation. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group (C6) using s-BuLi/TMEDA at low temperatures. acs.org Quenching this lithiated intermediate with methyl iodide furnishes the 6-methyl derivative in good yield. acs.org This demonstrates the principle of using a directing group to install a methyl group with high regioselectivity. In a different substitution pattern, a directing group could similarly be used to introduce a methyl group at the desired C4 position of a suitable precursor.

Specific Reaction Sequences and Reagents

The assembly of this compound requires a synthetic sequence that carefully orchestrates the introduction of each functional group. The formation of the carboxylic acid moiety is often a final key step in the sequence.

Grignard Reactions for Carboxylic Acid Formation

One of the most reliable and widely used methods for synthesizing aromatic carboxylic acids is the carboxylation of a Grignard reagent. wikipedia.orgmiracosta.edu This process involves reacting an aryl halide (typically a bromide or iodide) with magnesium metal in an anhydrous ether solvent to form an arylmagnesium halide. This organometallic intermediate is a potent nucleophile and reacts readily with an electrophile like carbon dioxide (usually in its solid form, "dry ice"). wikipedia.orgmiracosta.edu A final acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid. miracosta.edu

A plausible synthetic route for a related compound, 3-fluoro-4-methyl-benzoic acid, utilizes this very strategy. The synthesis starts with 2-fluoro-4-bromotoluene, which is reacted with magnesium to form the Grignard reagent, followed by reaction with carbon dioxide. prepchem.com This approach highlights how a precursor containing the fluoro and methyl groups in the correct relative positions can be converted to the corresponding benzoic acid.

A key consideration when working with fluoroaromatics is the reactivity of the C-F bond. While Grignard reagents are typically formed from chlorides, bromides, and iodides, the formation from fluorides is significantly more challenging due to the strength of the carbon-fluorine bond. nih.gov Therefore, the Grignard precursor must have a different halogen (Br or I) at the position where carboxylation is desired. An alternative to the Grignard reaction is the use of an organolithium intermediate, generated by either direct lithiation or halogen-metal exchange, which is then carboxylated with CO₂. google.com

Esterification and Hydrolysis for Carboxylic Acid Derivatization

The carboxylic acid functional group of this compound is a versatile handle for derivatization, most commonly through esterification. The Fischer esterification is a classical and widely used method for this purpose. britannica.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess or the water formed during the reaction is removed. libretexts.orggoogle.com

Conversely, the hydrolysis of the corresponding ester derivative serves as a primary method to liberate the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification, where an excess of water is used to shift the equilibrium toward the carboxylic acid and alcohol. libretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of a base, like sodium hydroxide, reacts with the ester to form a carboxylate salt. britannica.comlibretexts.org Subsequent acidification of the reaction mixture with a strong mineral acid then yields the final carboxylic acid. britannica.com For instance, the hydrolysis of a methyl ester, such as methyl 4-fluoro-3-methoxybenzoate, can be effectively carried out using sodium hydroxide in a methanol-water solvent system at room temperature to yield the corresponding benzoic acid. chemicalbook.com

ReactionReagents & ConditionsPurpose
Fischer Esterification Alcohol (e.g., Ethanol, Methanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatConversion of carboxylic acid to ester
Acid-Catalyzed Hydrolysis Excess Water, Strong Acid Catalyst (e.g., HCl), HeatConversion of ester to carboxylic acid
Base-Promoted Hydrolysis (Saponification) 1. Base (e.g., NaOH, KOH), Water/Alcohol, Heat2. Strong Acid (e.g., HCl)Conversion of ester to carboxylic acid
Oxidation Reactions in Aromatic Compound Synthesis

The synthesis of aromatic carboxylic acids like this compound often relies on the oxidation of a methyl group on an appropriate precursor. The oxidation of alkylbenzenes is a fundamental transformation in organic synthesis. ncert.nic.in Vigorous oxidation of the methyl group on a precursor, such as 2-fluoro-1-methoxy-4-methylbenzene, can be accomplished using strong oxidizing agents. ncert.nic.ingoogle.com

Commonly employed reagents for this transformation include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). ncert.nic.in The entire alkyl side chain, regardless of its length (unless it's a tertiary group), is typically oxidized down to a carboxylic acid group. ncert.nic.in Alternative methods have been developed to avoid the harsh conditions of traditional oxidants. These include aerobic oxidation using catalysts like cobalt salts in the presence of a radical initiator or photo-oxidation methods. organic-chemistry.org For example, a methyl group on an aromatic ring can be oxidized to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org

Oxidizing Agent/SystemTypical ConditionsSubstrate
Potassium Permanganate (KMnO₄) Basic or acidic solution, HeatAlkylbenzenes
Chromic Acid (H₂CrO₄) Sulfuric acid, HeatAlkylbenzenes
Vanadium Pentoxide (V₂O₅) Sulfuric acid, HeatOxidation-resistant aryl methyl groups google.com
Molecular Oxygen (O₂) Co(OAc)₂/NaBr/AcOH catalyst, Radical initiatorSubstituted toluenes organic-chemistry.org
Photo-oxidation Catalytic MgBr₂·Et₂O, Visible light, AirAromatic methyl groups rsc.org
Friedel-Crafts Acylation in Fluorinated Benzoic Acid Derivative Synthesis

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. tamu.edu In the context of synthesizing a precursor to this compound, this reaction could be applied to an appropriately substituted anisole derivative. The reaction typically involves an acyl halide (like acetyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ncert.nic.intamu.edu

However, when working with anisole derivatives, the use of a strong Lewis acid like AlCl₃ can be problematic, as it is known to cause demethylation of the methoxy group. stackexchange.com To circumvent this issue, milder Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be employed. stackexchange.com Alternatively, trifluoromethanesulfonic acid (TfOH) or rare-earth metal triflates have been shown to be effective catalysts for the acylation of activated aromatic rings under milder conditions. stackexchange.comresearchgate.net A relevant synthetic approach involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, catalyzed by anhydrous aluminum trichloride (B1173362), followed by hydrolysis to yield a mixture of fluoromethylbenzoic acid isomers. google.com

CatalystSubstrate TypeKey Considerations
Aluminum Chloride (AlCl₃) General arenesStrong catalyst; can cause demethylation of methoxy groups stackexchange.com
Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄) Activated arenes (e.g., anisoles)Milder catalysts, less prone to causing demethylation stackexchange.com
Trifluoromethanesulfonic Acid (TfOH) Activated arenes, biotinEffective Brønsted acid catalyst, can avoid issues with Lewis acids researchgate.net
Rare Earth Metal Triflates (e.g., Sc(OTf)₃) Activated arenes (e.g., dimethoxybenzene)Mild conditions, high yields for activated systems stackexchange.com
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings, particularly those bearing a halogen. byjus.com Unlike electrophilic substitutions, SNAr requires the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In fluorinated systems such as this compound, the fluorine atom can act as an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. libretexts.orgossila.com The presence of the carboxylic acid group, which is electron-withdrawing, can facilitate this reaction, although its deactivating effect is strongest when it is ortho or para to the leaving group. libretexts.org Modern methods, such as those using organic photoredox catalysis, have expanded the scope of SNAr to include unactivated fluoroarenes, allowing for their functionalization with various nucleophiles including amines and carboxylic acids under mild conditions. nih.gov Research has also shown that unprotected ortho-fluoro benzoic acids can undergo substitution of the fluoro group upon reaction with organolithium or lithioamide reagents. researchgate.net

Reaction AspectDescription
Mechanism Addition-Elimination, forming a Meisenheimer intermediate libretexts.org
Leaving Group Halides (F, Cl, Br, I); Fluorine is often the most reactive libretexts.org
Activation Requirement Strong electron-withdrawing group(s) ortho and/or para to the leaving group libretexts.org
Nucleophiles Amines, alkoxides, hydroxide, thiols byjus.com
Modern Approaches Photoredox catalysis enables SNAr on unactivated fluoroarenes nih.gov
Amide Coupling Reactions

The conversion of the carboxylic acid group in this compound into an amide is a fundamental transformation in medicinal chemistry and materials science. While this can be achieved by first converting the acid to a more reactive acyl chloride, direct amide bond formation from the carboxylic acid and an amine is often preferred due to better atom economy and milder conditions. nih.gov

A variety of coupling agents have been developed to facilitate this reaction. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. Modern methods include the use of organoboron catalysts or silicon-based coupling agents. nih.govrsc.org For example, a solvent-free procedure using methoxysilanes like tetramethoxysilane (B109134) has been described for the coupling of various substituted benzoic acids with primary and secondary amines, affording amides in good to excellent yields. nih.gov Organoboron compounds, such as 2-iodophenylboronic acid, have also been shown to be highly effective catalysts for direct dehydrative amidation, even at room temperature. rsc.org

Coupling Agent/CatalystReaction TypeKey Features
Methoxysilanes Direct Amide CouplingSolvent-free conditions, good to excellent yields nih.gov
Organoboron Catalysts (e.g., 2-iodophenylboronic acid) Dehydrative AmidationCatalytic, proceeds at room temperature, high functional group tolerance rsc.org
Carbodiimides (e.g., DCC, EDC) Peptide CouplingWidely used, forms urea (B33335) byproduct
Phosphonium/Uronium Salts (e.g., BOP, HBTU) Peptide CouplingHigh efficiency, often used with additives like HOBt
Chlorination of Carboxylic Acids to Acyl Chlorides

To increase the reactivity of the carboxylic acid group for subsequent reactions like Friedel-Crafts acylation or certain amide couplings, it is often converted into a more reactive acyl chloride. britannica.comossila.com This is a standard transformation in organic synthesis.

Thionyl chloride (SOCl₂) is a very common reagent for this purpose, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. Oxalyl chloride is another effective reagent. More recently, phosphorus trichloride (PCl₃) has been highlighted as a chlorinating agent with high atom efficiency, where all three chlorine atoms can be utilized. researchgate.net This method is effective for various benzoic acids and features a simple workup, as the main byproduct, phosphonic acid, is a non-toxic solid that can be removed by filtration. researchgate.net The transformation of 3-fluoro-4-methoxybenzoic acid, a related compound, into its benzoyl chloride using thionyl chloride has been specifically noted as a way to enhance its reactivity. ossila.com

Chlorinating ReagentByproductsNotes
Thionyl Chloride (SOCl₂) SO₂(g), HCl(g)Very common, gaseous byproducts are easily removed
Oxalyl Chloride ((COCl)₂) CO(g), CO₂(g), HCl(g)Highly reactive, useful for sensitive substrates
Phosphorus Trichloride (PCl₃) Phosphonic Acid (H₃PO₃)(s)High atom efficiency, simple filtration workup researchgate.net
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)Strong reagent, liquid byproduct can complicate purification
Suzuki-Miyaura Cross-Coupling in Related Benzamide (B126) Syntheses

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. nih.govrsc.org While the classic Suzuki reaction is not a direct transformation of the carboxylic acid itself, derivatives of this compound can be employed in such couplings to build more complex molecular architectures.

Recent advances have extended the scope of Suzuki-Miyaura reactions to include the cross-coupling of amides. lookchem.com In these reactions, the amide bond's N-C(O) bond is activated and cleaved, allowing for the coupling of an organoboron reagent at the acyl carbon. For example, primary benzamides can be activated by conversion to N,N-di-Boc derivatives and then coupled with a range of boronic acids using a palladium-N-heterocyclic carbene (NHC) catalyst system to produce biaryl ketones in high yields. lookchem.com This methodology demonstrates how a benzamide derived from this compound could serve as a precursor in advanced C-C bond-forming reactions.

Reaction ComponentExampleRole
Electrophile Activated Benzamide (e.g., N,N-di-Boc benzamide) lookchem.comAcyl source for ketone synthesis
Nucleophile Arylboronic Acid (e.g., Phenylboronic acid) researchgate.netSource of the new carbon fragment
Catalyst Palladium complex (e.g., [Pd(NHC)(cin)Cl]) lookchem.comFacilitates the cross-coupling cycle
Base K₃PO₄, Cs₂CO₃ nih.govresearchgate.netActivates the organoboron species
Solvent Toluene, THF/Water nih.govresearchgate.netReaction medium
Fries Rearrangement in Fluoro-Methoxybenzoyl Precursor Synthesis

The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgthermofisher.combyjus.com This rearrangement is a key step in creating substituted phenolic ketones, which serve as crucial precursors for complex molecules like this compound. The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing fluoro-methoxy-benzoyl precursors, a notable application involves the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate (B1210297). researchgate.net This reaction is particularly relevant as it constructs the core hydroxy fluoroacetophenone structure, which can be further modified through methylation and oxidation to yield the desired benzoic acid derivative. The reaction is catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), which coordinate to the carbonyl oxygen, facilitating the generation of an acylium ion that then undergoes electrophilic aromatic substitution on the activated ring. wikipedia.orgorganic-chemistry.org

A significant aspect of this method is its regioselectivity, which is highly dependent on reaction conditions. Low temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho isomer. wikipedia.orgbyjus.com This temperature dependence allows for a degree of control over the product distribution.

A study on the kilogram-scale synthesis of key fluorinated building blocks demonstrated the industrial viability of this approach. researchgate.net The rearrangement of 2-fluorophenyl acetate yielded a mixture of the ortho isomer (2-hydroxy-3-fluoroacetophenone) and the para isomer (4-hydroxy-3-fluoroacetophenone). These isomers are the foundational building blocks that, after separation, can be advanced toward the final product.

Table 1: Fries Rearrangement of 2-Fluorophenyl Acetate for Precursor Synthesis

ReactantCatalystKey ProductsSignificanceReference
2-Fluorophenyl AcetateLewis Acids (e.g., AlCl₃)2-Hydroxy-3-fluoroacetophenone (ortho) and 4-Hydroxy-3-fluoroacetophenone (para)Produces key hydroxy fluoroacetophenone intermediates, which can be separated and further functionalized. researchgate.net

Scalability and Efficiency in Synthetic Protocols

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and efficiency. Key factors include the cost and availability of raw materials, the safety and mildness of reaction conditions, product yields, and the ease of purification. google.com

For fluorinated benzoic acids and their precursors, several strategies have been developed to enhance scalability:

Optimized Reaction Conditions: A patent for the synthesis of the related 4-fluoro-2-methylbenzoic acid highlights a method using m-fluorotoluene and a trihaloacetyl chloride. This route is noted for its use of easily available raw materials, mild reaction conditions, and low cost, making it suitable for industrial production. google.com This contrasts with other methods that suffer from harsh conditions and difficult purification, rendering them less favorable for large-scale manufacturing. google.com

Table 2: Comparison of Synthetic Route Characteristics for Scalability

Synthetic ApproachAdvantages for ScalabilityPotential ChallengesExample CompoundReference
Fries RearrangementDemonstrated on kilogram scale.Formation of isomers requiring efficient separation.3-Fluoro-4-methoxybenzoyl chloride researchgate.net
Friedel-Crafts Acylation followed by HydrolysisEasily available raw materials, low cost, mild conditions.Isomer separation required.4-Fluoro-2-methylbenzoic acid google.com
Oxidation of BenzaldehydeHigh yields and purity; can be adapted to continuous flow.Requires specific aldehyde precursor.2-Fluoro-4-methoxybenzoic acid innospk.com

Purification and Isolation Techniques for Synthetic Intermediates

The purity of intermediates is paramount to the success of a multi-step synthesis, directly impacting the yield and purity of the final active pharmaceutical ingredient. A variety of standard and advanced purification techniques are employed to isolate and purify the intermediates of fluorinated benzoic acids.

Recrystallization: This is a primary technique for purifying solid intermediates and, crucially, for separating isomers. The choice of solvent is critical. For instance, toluene has been effectively used to separate the isomers of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, achieving high purity (98.5% by HPLC). google.com In other syntheses, water or mixtures like acetone/water are used to recrystallize intermediates, yielding highly pure products. prepchem.comorgsyn.org

Solvent Extraction: Liquid-liquid extraction is fundamental for separating the desired product from the reaction mixture after quenching. Solvents like ethyl acetate or dichloromethane (B109758) are commonly used to extract the organic products from the aqueous phase. orgsyn.orgguidechem.com This is often followed by washing the combined organic layers with water, acidic or basic solutions (like NaHCO₃), and brine to remove residual reagents and byproducts. rsc.org

Chromatography: Silica gel column chromatography is a versatile method for purifying intermediates that are difficult to separate by other means. Different solvent systems are used as the mobile phase, such as ethyl acetate/hexane or dichloromethane, to achieve effective separation based on the polarity of the compounds. guidechem.com

Drying and Filtration: After extraction or precipitation, intermediates are isolated and dried. Solid products are collected by filtration and washed with cold solvents to remove impurities. orgsyn.org The isolated organic layers from extractions are treated with drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before the solvent is evaporated. guidechem.comrsc.org For highly sensitive compounds, drying under vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀) may be employed. orgsyn.org

Table 3: Common Purification Techniques for Synthetic Intermediates

TechniqueApplicationSolvents/ReagentsExample IntermediateReference
RecrystallizationIsomer separation and final purification of solids.Toluene, Water, Acetone/Water4-Fluoro-2-methylbenzoic acid google.comorgsyn.org
ExtractionSeparation of product from aqueous reaction mixture.Ethyl acetate, Dichloromethane2-Amino-3-fluorobenzoic acid intermediates orgsyn.org
Column ChromatographyPurification of non-volatile mixtures.Silica Gel; Ethyl acetate/HexaneMethyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate
DryingRemoval of water from organic solutions or solid products.Na₂SO₄, MgSO₄, P₄O₁₀General intermediates orgsyn.orgguidechem.comrsc.org

Structural Characterization and Analysis

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A full NMR analysis would involve several types of experiments.

Proton NMR (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For 3-Fluoro-2-methoxy-4-methylbenzoic acid, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to specific positions on the molecule. However, no published ¹H NMR data for this specific compound could be located.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. For this compound, one would anticipate signals for the carboxylic carbon, the aromatic carbons (some of which would show splitting due to coupling with fluorine), the methoxy carbon, and the methyl carbon. The precise chemical shifts would offer insight into the electronic environment of each carbon atom. As with proton NMR, specific experimental ¹³C NMR data for this compound is not available in the public domain.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Aromatic Systems

¹⁹F NMR is a specialized technique that is highly sensitive to the chemical environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom. The chemical shift of this signal, along with its coupling to nearby protons, would be invaluable for confirming the fluorine's position on the aromatic ring. Unfortunately, no such data has been published.

Multi-dimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons within the molecule, providing unambiguous structural confirmation. These experiments are essential for complex structures, but no studies detailing their application to this compound are available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the acid and methoxy groups, C-F bond vibrations, and various aromatic C-H and C-C vibrations. A detailed analysis of these bands would support the structural assignment. However, no published IR or Raman spectra for this compound could be found.

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for this compound could be located in the searched literature. While general principles of FTIR spectroscopy suggest that characteristic peaks for the carboxylic acid (O-H and C=O stretching), methoxy group (C-H stretching), and the substituted benzene (B151609) ring would be expected, specific wavenumber assignments are not available. researchgate.netjocpr.comresearchgate.net

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound was found. Similar to FTIR, characteristic Raman bands would be anticipated for the various functional groups, but specific data is absent from the available literature. nih.govresearchgate.net

Correlation of Experimental and Theoretical Vibrational Frequencies

A correlation between experimental and theoretical vibrational frequencies, typically achieved through Density Functional Theory (DFT) calculations, could not be performed as no published studies containing this analysis for this compound were identified. orientjchem.orgsemanticscholar.orgscirp.org

X-ray Crystallography

Crystal Data and Space Group Determination

No published single-crystal X-ray diffraction studies for this compound are available. Consequently, crucial data such as the crystal system, space group, and unit cell dimensions remain undetermined. researchgate.netnih.gov

Molecular Conformation and Dihedral Angle Analysis

Without crystallographic data, an analysis of the precise molecular conformation, including key dihedral angles between the phenyl ring, the carboxylic acid group, and the methoxy group, cannot be provided. researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

Details on the intermolecular interactions, such as the formation of hydrogen-bonded dimers typical for carboxylic acids, and other crystal packing forces for this compound are not available due to the absence of X-ray crystallography studies. researchgate.netdoi.org

Crystal Packing Motifs and Supramolecular Architectures

In the solid state, substituted benzoic acids predominantly assemble through highly predictable and robust hydrogen-bonding interactions. The most common and energetically favorable motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules interact via a pair of O—H⋯O hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif, a feature consistently observed across a vast range of benzoic acid derivatives. researchgate.netnih.govnih.govnih.gov This primary hydrogen-bonded dimer serves as the fundamental building block for the larger supramolecular architecture.

For instance, the crystal structure of 4-iodobenzoic acid shows that molecules form these hydrogen-bonded dimers, which then stack. wikipedia.org Similarly, in 4-(4-fluorophenoxy)benzoic acid, molecules are linked into dimers by these same centrosymmetric O—H⋯O interactions. nih.gov It is therefore highly probable that this compound also forms these classic carboxylic acid dimers as its primary supramolecular synthon.

Analysis of Angular Distortions in Aromatic and Carboxyl Groups

The substitution pattern on the benzene ring of this compound is expected to induce notable steric and electronic strain, leading to significant angular distortions in both the aromatic ring and the orientation of the carboxyl group. In an unsubstituted benzoic acid molecule, the carboxyl group tends to be coplanar with the aromatic ring to maximize resonance stabilization. However, the presence of an ortho substituent, in this case, the methoxy group, typically forces the carboxyl group to twist out of the plane of the benzene ring. researchgate.netyoutube.com

This steric inhibition of resonance is a well-documented phenomenon. For example, in 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions from the ortho trifluoromethyl group rotate the carboxylic acid group out of the aromatic plane. nih.gov Similarly, in 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the carboxylic acid group is twisted by 13.6(7)° from the mean plane of its attached ring. nih.gov An even greater distortion is seen in 2-fluoro-4-(methoxycarbonyl)benzoic acid, where the carboxyl group has a dihedral angle of 20.2(4)° with respect to the benzene ring. researchgate.net Given the presence of the ortho-methoxy group in this compound, a similar or potentially larger dihedral angle between the carboxyl group and the aromatic ring is anticipated.

Furthermore, the substituents can cause distortions within the aromatic ring itself, causing bond angles to deviate from the ideal 120° of a perfect hexagon. The electronic properties and size of the fluoro, methoxy, and methyl groups influence the endocyclic and exocyclic bond angles. Computational studies on other substituted benzoic acids have detailed these deviations, which arise from a combination of intramolecular steric repulsion and the electron-donating or -withdrawing nature of the substituents. uc.pt

The table below presents representative dihedral angles from related substituted benzoic acids, illustrating the common range of distortion for the carboxyl group.

CompoundDihedral Angle (Carboxyl Group vs. Aromatic Ring)Reference
2-Fluoro-4-(methoxycarbonyl)benzoic acid20.2(4)° researchgate.net
2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid13.6(7)° nih.gov
3-Ethynylbenzoic acid2.49(18)° researchgate.net

This table is interactive. Click on the headers to sort the data.

Gas-Phase Electron Diffraction Studies of Related Structures

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of compounds in the gaseous state, free from the intermolecular forces that define their crystalline structures. wikipedia.org While no specific GED study for this compound is available, extensive research on benzoic acid and its simpler derivatives provides a solid foundation for understanding its likely gas-phase conformation. acs.orgreading.ac.ukchemrxiv.orgresearchgate.net

GED studies combined with theoretical calculations have established that for the parent benzoic acid molecule, the lowest energy conformer is planar, with the O-H bond of the carboxyl group eclipsing the C=O bond. acs.orgreading.ac.uk This planarity, however, is significantly influenced by ring substitution. For instance, a GED study of 2-hydroxybenzoic acid revealed a planar structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl and carboxyl groups. reading.ac.uk In contrast, for this compound, the steric hindrance from the ortho-methoxy group would likely disrupt the planarity of the molecule in the gas phase, similar to the distortions observed in the solid state but without the constraints of crystal packing.

Furthermore, GED allows for the precise determination of key structural parameters, such as bond lengths and angles, in an isolated molecule. A low-pressure GED study of benzoic acid determined the average aromatic C-C bond length (rₑ) to be 1.387(5) Å. chemrxiv.org The study of various fluorobenzoic acids by microwave spectroscopy, a related gas-phase technique, has identified multiple stable conformers for the ortho and meta isomers, highlighting the conformational complexity introduced by substituents. nih.gov Therefore, a GED study of this compound would be expected to reveal a non-planar equilibrium geometry, with specific bond lengths and angles reflecting a balance between the electronic effects of the substituents and the minimization of steric repulsion. This gas-phase structure would provide a crucial reference point for quantifying the effects of intermolecular forces in the solid state.

The following table lists key gas-phase structural parameters for benzoic acid, the parent compound.

CompoundParameterValueReference
Benzoic AcidConformationPlanar (low-energy form) reading.ac.uk
Benzoic Acidrₑ(C-C)ₐᵥ in ring1.387(5) Å chemrxiv.org

This table is interactive. Click on the headers to sort the data.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed understanding of molecular systems. For 3-Fluoro-2-methoxy-4-methylbenzoic acid, a variety of methods are employed to elucidate its properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach simplifies the calculations while maintaining a high degree of accuracy.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid DFT functionals that combine a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. These methods are widely used for the geometry optimization and electronic property calculations of organic molecules like substituted benzoic acids. uc.ptresearchgate.net For instance, the B3LYP functional, often paired with a suitable basis set, has been shown to provide reliable predictions of the gas-phase acidities of substituted benzoic acids, with results closely correlating to experimental values. mdpi.com Studies on related molecules, such as ortho-fluoro and chloro-substituted benzoic acids, have utilized the B3LYP method to investigate their potential energy landscapes and structural characteristics. uc.pt

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system in an approximate way. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While HF is computationally less intensive than more advanced methods, its neglect of electron correlation can lead to less accurate predictions for certain properties. However, it serves as a crucial starting point for more sophisticated calculations. For example, in the study of fluorine-containing compounds, HF methods have been a foundational tool for determining atomic and molecular orbitals. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are commonly employed, with 6-311++G(d,p) and 6-311++G** being popular choices for molecules containing heteroatoms and for accurately describing anionic species and non-covalent interactions.

The 6-311G part indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three parts, described by three, one, and one contracted Gaussian functions, respectively. The ++ symbols signify the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) or ** notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in the shape of the orbitals and are crucial for accurately modeling chemical bonds. The selection of a basis set like 6-311++G(d,p) is common in studies of substituted benzoic acids to ensure a reliable description of their geometry and electronic properties. uc.ptvjst.vnscispace.com

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape.

Table 1: Representative Theoretical Structural Parameters for Substituted Benzoic Acids (Note: This table is illustrative and not specific to this compound, as specific data was not found in the searched literature. The values are based on general findings for similar compounds.)

ParameterTypical Calculated Value Range
C-C (aromatic) bond length1.39 - 1.41 Å
C-C (carboxyl) bond length1.48 - 1.52 Å
C=O bond length1.20 - 1.22 Å
C-O bond length1.34 - 1.37 Å
C-F bond length1.33 - 1.36 Å
C-O (methoxy) bond length1.35 - 1.38 Å
O-H bond length0.96 - 0.98 Å
C-C-C (aromatic) bond angle118 - 122 °
O=C-O bond angle122 - 126 °

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. The energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, are influenced by the presence of different functional groups on the molecule. For instance, the introduction of electron-withdrawing or electron-donating substituents on a benzene (B151609) ring can significantly alter the HOMO and LUMO energy levels. rsc.org

While specific HOMO and LUMO energy values for this compound have not been reported in the searched literature, theoretical calculations on similar aromatic compounds provide a framework for understanding these properties.

Table 2: Representative Theoretical Electronic Properties for Substituted Benzoic Acids (Note: This table is illustrative and not specific to this compound, as specific data was not found in the searched literature. The values are based on general findings for similar compounds and can vary significantly with the computational method and basis set used.)

PropertyTypical Calculated Value Range (eV)
HOMO Energy-6.0 to -7.5
LUMO Energy-1.0 to -2.5
HOMO-LUMO Gap3.5 to 5.5

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and bonding interactions within a molecule. For "this compound," NBO analysis would reveal significant intramolecular charge transfer (ICT) interactions, primarily driven by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) and carboxylic acid group (-COOH).

The analysis involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. In this molecule, key interactions would include:

π → π* interactions: Delocalization of π-electrons from the benzene ring to the antibonding π* orbitals of the carbonyl group in the carboxylic acid function.

n → π* interactions: The lone pairs (n) on the oxygen atoms of the methoxy and carboxylic acid groups, as well as the fluorine atom, can donate electron density to the antibonding π* orbitals of the aromatic ring and the C=O bond. These interactions are crucial in understanding the electronic landscape of the molecule. For instance, a significant interaction would be expected between the lone pair of the methoxy oxygen and the adjacent C-C π* orbital of the ring.

n → σ* interactions: These involve the donation of electron density from the lone pairs of the heteroatoms (O, F) to the antibonding σ* orbitals of adjacent bonds.

A hypothetical table of significant NBO interactions for "this compound" might look as follows, illustrating the types of delocalization present.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O-methoxy)π* (C-C ring)High
LP (O-carbonyl)π* (C=O)Moderate
π (C=C ring)π* (C=O)Moderate
LP (F)σ* (C-C ring)Low

Note: This table is illustrative and based on general principles of NBO analysis for substituted benzoic acids. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. wolfram.comresearchgate.net

For "this compound," the MEP map would show:

Negative Potential (Red): The most negative potential would be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. This region is the primary site for hydrogen bonding and electrophilic interactions. researchgate.net

Positive Potential (Blue): The most positive potential would be centered on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and nucleophilic attack. actascientific.com

Aromatic Ring: The benzene ring itself would exhibit a complex potential landscape. The electron-donating methoxy and methyl groups would increase the electron density on the ring, particularly at the ortho and para positions relative to them. Conversely, the electron-withdrawing fluorine and carboxyl groups would decrease the electron density. The interplay of these substituents would create a nuanced potential distribution across the ring, influencing its reactivity in aromatic substitution reactions.

MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might dock into the active site of a receptor. researchgate.net Studies on various benzoic acid derivatives have consistently shown that the carboxyl group's oxygen atoms are the most electron-rich sites. researchgate.net

Conformational Analysis

The conformational flexibility of "this compound" is primarily associated with the rotation around the C-COOH and C-OCH₃ single bonds.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as torsion angles. uni-muenchen.de For "this compound," a relaxed PES scan would typically be performed by systematically rotating the dihedral angles of the carboxylic acid and methoxy groups relative to the plane of the benzene ring.

The PES map would likely reveal two main stable conformers corresponding to the orientation of the C=O bond of the carboxylic acid group relative to the adjacent methoxy group. Steric hindrance between the substituents, particularly the ortho-methoxy group and the carboxylic acid, will play a significant role in determining the energy barriers between different conformations. The planarity of the molecule is often a key factor; for many benzoic acid derivatives, the carboxyl group is twisted out of the plane of the benzene ring to minimize steric repulsion. chemrxiv.org

Torsion Angle Characterization

The key torsion angles that define the conformation of "this compound" are:

C2-C1-C(O)-O(H): This dihedral angle describes the orientation of the carboxylic acid group with respect to the benzene ring.

C1-C2-O-CH₃: This dihedral angle defines the orientation of the methoxy group.

In many substituted benzoic acids, the carboxylic acid group does not lie perfectly in the plane of the benzene ring. For example, in 3-Fluoro-4-methylbenzoic acid, a dihedral angle of 6.2(1)° is observed between the benzene ring and the carboxyl group. researchgate.net For p-methoxybenzoic acid (anisic acid), the carboxyl group and the methyl carbon are displaced from the phenyl ring plane due to intermolecular stresses in the crystal structure. rsc.org The presence of the ortho-methoxy group in "this compound" would likely lead to a more significant out-of-plane twist of the carboxylic acid group to alleviate steric strain. The methoxy group's orientation is also critical, with the methyl group potentially pointing towards or away from the fluorine atom, leading to different stable conformers. A study on methoxy benzoic acids has shown that ortho-substitution significantly influences the twisting of the carboxylic acid group. chemrxiv.org

A table summarizing the expected stable conformers and their characteristic torsion angles could be generated from computational analysis.

ConformerTorsion Angle C2-C1-C(O)-O(H) (°)Torsion Angle C1-C2-O-CH₃ (°)Relative Energy (kcal/mol)
1~30-50~00 (Global Minimum)
2~30-50~180Higher
3~150-170~0Higher
4~150-170~180Higher

Note: This table is illustrative and based on the expected steric and electronic effects. Precise values would require specific computational modeling.

Computational Prediction of Molecular Properties

Dipole Moments

Computational methods, such as DFT, can provide accurate predictions of the dipole moment. researchgate.net The calculation takes into account the three-dimensional geometry of the molecule and the partial charges on each atom. The magnitude and direction of the dipole moment are determined by the asymmetric substitution pattern on the benzene ring. The electron-withdrawing fluorine and carboxyl groups and the electron-donating methoxy and methyl groups create a net dipole moment.

A comparative table of calculated dipole moments for related benzoic acid derivatives can provide context.

CompoundCalculated Dipole Moment (Debye)
Benzoic Acid~2.7 D uwosh.edu
p-Methoxybenzoic Acid~2.5 D
m-Fluorobenzoic Acid~2.9 D
This compound Predicted to be in the range of 2.5 - 4.0 D

Note: The values for related compounds are approximate and taken from computational studies. The predicted range for the title compound is an estimation based on substituent effects.

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Density Functional Theory (DFT) calculations, particularly using methods like B3LYP, are effective in predicting these properties. orientjchem.org The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. For MFBA, DFT calculations have shown significant hyperpolarizability, suggesting that it could be a candidate for NLO applications. researchgate.net This is attributed to the intramolecular charge transfer, which is a characteristic feature of molecules with electron-donating and electron-accepting groups. researchgate.net

In this compound, the methoxy (-OCH3) and methyl (-CH3) groups act as electron donors, while the carboxylic acid (-COOH) and the fluorine (-F) atom act as electron-withdrawing groups. This push-pull electronic arrangement is a common design strategy for enhancing NLO properties. The interplay of these substituents on the benzene ring can lead to a significant dipole moment and hyperpolarizability.

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for a molecule like this compound, based on values reported for similar compounds. researchgate.net

Computational ParameterPredicted ValueUnit
Dipole Moment (μ)~3.5Debye
Mean Polarizability (α)~15 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)~5 x 10⁻³⁰esu

Note: These values are illustrative and based on structurally similar molecules. Specific computational studies on this compound are required for precise data.

Geometric Aromaticity Indices

Geometric aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), provide a quantitative measure of the aromatic character of a cyclic system based on its bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or distorted ring.

For substituted benzoic acids, the substituents can influence the bond lengths of the benzene ring and thus its aromaticity. scielo.org.mx Electron-withdrawing groups can sometimes decrease the aromaticity by localizing the π-electrons, while electron-donating groups may have the opposite effect. The acidity of substituted benzoic acids is also correlated with the electronic effects of the substituents. openstax.org

In this compound, the combined electronic effects of the fluoro, methoxy, and methyl groups will determine the final geometry and aromaticity of the benzene ring. The fluorine atom is electronegative and can withdraw electron density through the sigma bond (inductive effect), while the methoxy group can donate electron density through resonance (mesomeric effect). The methyl group is a weak electron-donating group. The net effect of these substituents on the bond lengths would be subtle but could be quantified using the HOMA index.

A hypothetical HOMA index for this compound is presented in the table below, in comparison to benzene.

CompoundHOMA Index
Benzene (Reference)1.00
This compound (Hypothetical)~0.98

This hypothetical value suggests a slight decrease in aromaticity compared to unsubstituted benzene, which could be attributed to the electronic perturbations of the substituents.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. These methods are fundamental in drug discovery and design.

Prediction of Binding Modes and Interaction Analysis

Molecular docking simulations can predict the preferred orientation of this compound within a protein's binding site. The analysis of these predicted poses reveals potential intermolecular interactions that stabilize the ligand-protein complex. Key interactions for this molecule would likely involve its functional groups:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The methoxy group's oxygen and the fluorine atom can also act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Pi-Sigma Bonding: The aromatic ring of the benzoic acid can engage in pi-sigma interactions with appropriate residues in the protein binding pocket.

A hypothetical table of predicted interactions for this compound within a generic kinase inhibitor binding site is shown below.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor)Lysine, Aspartate, Serine
Methoxy Group (-OCH3)Hydrogen Bond (Acceptor)Asparagine, Glutamine
Fluorine Atom (-F)Halogen Bond, Hydrogen Bond (Acceptor)Glycine (backbone C=O), Leucine (backbone C=O)
Aromatic Ringπ-π Stacking, Pi-SigmaPhenylalanine, Tyrosine, Tryptophan
Methyl Group (-CH3)Hydrophobic InteractionValine, Leucine, Isoleucine

Ligand-Protein Interaction Profiling (Conceptual)

A conceptual ligand-protein interaction profile for this compound can be constructed based on its chemical structure and the principles of molecular recognition. This profile outlines the potential of the molecule to interact with various types of amino acid residues, providing a theoretical basis for its potential as a ligand for a specific protein target.

The profiling would involve a multi-faceted analysis:

Electrostatic Potential Mapping: The molecule would likely exhibit a negative electrostatic potential around the carboxylic acid, methoxy, and fluorine groups, making these regions favorable for interactions with positively charged or polar residues.

Hydrophobicity Mapping: The methyl group and the aromatic ring contribute to the molecule's hydrophobicity, suggesting potential for favorable interactions within hydrophobic pockets of a protein.

Pharmacophore Modeling: A pharmacophore model would identify the key features of the molecule responsible for its potential interactions. For this compound, the model would include hydrogen bond donors/acceptors, a halogen bond donor, a hydrophobic aromatic feature, and a hydrophobic aliphatic feature.

This conceptual profiling allows for the virtual screening of potential protein targets and provides a rationale for designing new analogues with improved binding affinity and selectivity, without making claims about specific biological outcomes.

Applications in Organic Synthesis and Materials Science

3-Fluoro-2-methoxy-4-methylbenzoic Acid as a Versatile Building Block

This compound and its structural isomers serve as crucial building blocks in the synthesis of a wide array of complex organic molecules and are utilized as precursors in advanced organic synthesis. The specific arrangement of the fluoro, methoxy (B1213986), and methyl groups on the benzoic acid core imparts unique reactivity and allows for diverse chemical transformations.

The strategic placement of functional groups on the aromatic ring of fluorinated benzoic acid derivatives makes them valuable starting materials for the construction of intricate molecular architectures, particularly in the field of medicinal chemistry. The presence of the carboxylic acid group provides a convenient handle for attachment to various molecular scaffolds, while the fluoro and methyl groups can be further functionalized to introduce additional complexity.

For instance, the related compound 4-fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its structural framework has been incorporated into the design of potent therapeutic agents. An analogue of imidazopyridine, derived from 4-fluoro-3-methylbenzoic acid, has demonstrated significant anticoccidial activity. ossila.com Furthermore, this building block has been employed in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors and nonpeptide fibrinogen receptor antagonists.

The synthesis of these complex molecules often involves the initial activation of the carboxylic acid group, followed by coupling with other synthetic intermediates. The fluorine atom can influence the electronic properties of the molecule and can participate in specific interactions with biological targets, enhancing the pharmacological profile of the final compound.

As precursors, this compound and its isomers offer a platform for a variety of chemical modifications. The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides, which then serve as reactive intermediates for further synthetic steps.

A notable application is in the preparation of APIs for the treatment of conditions like Alzheimer's disease, where fluorinated benzoic acid building blocks are employed. ossila.com The reactivity of the carboxylic acid group can be enhanced by converting it to a more reactive species like a benzoyl chloride, which can then be used in reactions such as Friedel-Crafts acylation. ossila.com

The general synthetic utility of these compounds is highlighted in the following table:

Precursor CompoundSynthetic TransformationResulting Functional GroupApplication Area
This compoundEsterificationEsterDrug Discovery
4-Fluoro-3-methylbenzoic acidReductionAlcohol/AldehydeAPI Synthesis
4-Fluoro-3-methylbenzoic acidBenzylic BrominationBromomethylHeterocyclic Synthesis

Derivatization Chemistry

The chemical versatility of this compound is further demonstrated through its derivatization into various functional compounds, including esters, amides, hydrazides, oxadiazoles, and anhydrides.

The carboxylic acid group of this compound and its analogs can be readily converted into esters and amides through standard condensation reactions.

Ester Derivatives: Fischer esterification is a common method used to produce ester derivatives. For example, 3-fluoro-4-methoxybenzoic acid can undergo esterification to yield esters that may possess biological activity. ossila.com The synthesis of methyl 4-fluoro-2-methoxybenzoate is another example of the preparation of ester derivatives from the corresponding benzoic acid. vibrantpharma.com

Amide Derivatives: Amide derivatives are typically synthesized by reacting the corresponding acid chloride with an amine. While specific examples for this compound are not detailed in the provided search results, the general reactivity of benzoic acids suggests that its acid chloride would readily form amides upon treatment with primary or secondary amines.

Hydrazide derivatives of fluorinated benzoic acids are important intermediates for the synthesis of heterocyclic compounds, particularly oxadiazoles, which are known to exhibit a range of biological activities.

The synthesis of hydrazides is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.gov For instance, 3-fluoro-4-methoxybenzoic acid can be converted to its hydrazide, which then serves as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. ossila.com These oxadiazoles have been investigated for their antimicrobial properties. ossila.com The general reaction scheme involves the cyclization of the acyl hydrazide in the presence of a dehydrating agent.

Starting MaterialIntermediateFinal ProductPotential Application
3-Fluoro-4-methoxybenzoic acid3-Fluoro-4-methoxybenzoyl hydrazide1,3,4-Oxadiazole derivativeAntimicrobial agent

Acid anhydrides are derivatives of carboxylic acids and can be formed from this compound. ncert.nic.inwikipedia.org These anhydrides are reactive acylating agents and can be used in various organic transformations. The formation of a symmetric anhydride (B1165640) would involve the dehydration of two molecules of the carboxylic acid. An alternative method is the reaction of the carboxylate salt with the corresponding acid chloride. While specific examples of anhydride derivatives of this compound were not found in the search results, their formation is a standard transformation for carboxylic acids. ncert.nic.inwikipedia.org

Role in Medicinal Chemistry Intermediate Synthesis

Substituted benzoic acids are fundamental building blocks in medicinal chemistry due to the versatile reactivity of the carboxylic acid group and the ability to modify the aromatic ring to influence the pharmacological properties of the final molecule.

This compound serves as a valuable precursor for a wide range of pharmaceutically active compounds. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acyl chlorides. This functional group manipulation is a cornerstone of medicinal chemistry, allowing the core structure to be linked to other molecular fragments. For instance, fluorinated benzoic acids can be transformed into their corresponding benzoyl chlorides using reagents like thionyl chloride, which increases their reactivity for subsequent reactions like Friedel-Crafts acylations. ossila.com

Furthermore, the presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the methoxy group can modulate its solubility and electronic properties. An example of a structurally related compound, 3-methoxy-4-methylbenzoic acid, is used as a key starting material (KSM) in the synthesis of Finerenone, a drug used for kidney-related conditions. punagri.com Similarly, 3-methoxy-4-hydroxybenzoic acid is the starting point for a novel synthesis of Bosutinib, a kinase inhibitor used in cancer therapy. nih.govmdpi.com These examples highlight the importance of the substituted benzoic acid scaffold in constructing complex and therapeutically relevant molecules.

The structural framework of this compound is particularly relevant to the synthesis of modern enzyme and receptor inhibitors.

SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. google.com A key structural feature of many SGLT2 inhibitors is a diarylmethane moiety. As previously discussed (Section 5.2.4), aromatic carboxylic acids are critical starting materials for synthesizing this diarylmethane core. researchgate.net For example, the synthesis of a key intermediate for the SGLT2 inhibitor LH-1801 begins with 3-amino-4-methylbenzoic acid methyl ester. thieme-connect.comthieme-connect.com This precursor undergoes a series of reactions including bromination, diazotization, oxidation, Friedel-Crafts acylation, and reduction to build the complex diarylmethane structure necessary for biological activity. thieme-connect.comthieme-connect.com The substitution pattern of this compound makes it a plausible candidate for similar synthetic routes to develop novel SGLT2 inhibitors.

BTK Inhibitors: Bruton's tyrosine kinase (BTK) is a validated target for various autoimmune diseases and B-cell malignancies. While direct synthesis of BTK inhibitors from this compound is not explicitly documented, related benzoic acid derivatives are instrumental. For example, a novel synthesis for the Src/Abl kinase inhibitor Bosutinib, which shares synthetic strategies with some BTK inhibitors, starts from 3-methoxy-4-hydroxybenzoic acid. nih.govmdpi.com The synthesis involves a sequence of esterification, alkylation, nitration, reduction, cyclization, and amination reactions to construct the final complex heterocyclic system. nih.govmdpi.com

Applications in Materials Science

The rigid structure and potential for intermolecular interactions make aromatic compounds like this compound valuable in the field of materials science.

Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Bent-core liquid crystals, also known as "banana" liquid crystals, are a specific class that has attracted significant interest due to their unique properties, such as ferroelectricity in non-chiral systems.

The molecular design of these materials often relies on a central, bent aromatic core. Substituted 3-hydroxybenzoic acid has been successfully used as this central unit. researchgate.netrsc.org By attaching mesogenic "arms" to the 1- and 3-positions, a bent molecular shape is achieved. The properties of the resulting liquid crystal can be fine-tuned by adding lateral substituents to the central benzoic acid core. Research has explored the use of various substituents, including fluorine and methyl groups, at different positions on the 3-hydroxybenzoic acid ring to systematically study their effect on mesomorphic behavior. researchgate.netfigshare.com The specific substitution pattern of this compound, after modification of the hydroxyl group, could therefore serve as a novel central scaffold for creating new bent-core liquid crystal materials with tailored properties.

Central Core Lateral Substituents Resulting Properties
3-Hydroxybenzoic acidF, Cl, CH₃, NO₂, CNMesophase behavior is tuned by the nature and position of the substituent and the length of terminal alkyl chains. figshare.com
3-Hydroxybenzoic acidMethyl groupCan form non-polar or polar smectic C phases, depending on the position of photosensitive azo units in the side arms. rsc.org
4-Substituted ResorcinolFluoro, MethylUsed as a comparison to 3-hydroxybenzoic acid cores, showing that reversal of an ester linkage results in only slight changes in physical properties. researchgate.net

The reactivity of the carboxylic acid and the stability of the substituted aromatic ring allow for the incorporation of this compound into larger macromolecular structures like polymers and dyes.

Polymers: Substituted aromatic compounds are used to create functional polymers with specific properties. For example, novel fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. chemrxiv.orgchemrxiv.org These monomers are typically prepared via a Knoevenagel condensation between a substituted benzaldehyde and octyl cyanoacetate. chemrxiv.orgchemrxiv.org this compound could be chemically reduced to the corresponding benzaldehyde, thus serving as a precursor for such functional monomers.

Dyes: Triarylmethane compounds form the structural basis for a large class of synthetic dyes. The production of these dyes can involve the oxidation of diarylmethane or triarylmethane precursors. In some processes, benzoic acid is used as an additive during the hydrogen peroxide-mediated oxidation step in the synthesis of triarylmethane dyestuffs. google.com

Structure Activity Relationship Sar Studies

Impact of Fluoro Substitution on Molecular Activity

The presence and position of a fluorine atom on an aromatic ring can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. nih.gov In the case of 3-Fluoro-2-methoxy-4-methylbenzoic acid, the fluorine is located at the 3-position, ortho to the methoxy (B1213986) group and meta to the carboxylic acid. However, its influence is often analyzed in the context of its position relative to key functional groups, such as being ortho to the methoxy group.

The position of the fluorine atom is crucial in determining its electronic influence and its role in non-covalent interactions.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect stabilizes negative charges that develop in reaction intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution, thereby increasing reactivity in such reactions. stackexchange.com While fluorine also has a +R (resonance) effect due to its lone pairs, its inductive effect is generally dominant in influencing the reactivity of the aromatic ring. libretexts.org In benzoic acid derivatives, electron-withdrawing groups tend to stabilize the carboxylate anion, thus increasing the acidity (lowering the pKa) of the parent acid. psu.edu The strong inductive effect of fluorine can therefore enhance the acidity of the benzoic acid moiety. ucsb.edu

Intermolecular Interactions: The fluorine atom's high electronegativity and low polarizability can modify intermolecular forces. nih.gov It can act as a hydrogen bond acceptor, a property that can be crucial for binding to biological targets like enzymes or receptors. stackexchange.com Studies on fluorinated benzene (B151609) dimers have shown that fluorine substituents can lead to stabilizing electrostatic interactions with partially positive hydrogen atoms on adjacent molecules. nih.gov In the context of drug design, replacing a hydrogen atom with fluorine can enhance binding affinity and selectivity. For example, research on 2-fluoro benzoic acid derivatives as viral sialidase inhibitors revealed that the 2-fluoro group made key interactions within the enzyme's active site, leading to a significant increase in activity compared to its non-fluorinated counterpart. researchgate.net

Table 1: Influence of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionGoverning Factor
AcidityIncreases pKa of benzoic acidStrong inductive electron withdrawal (-I) psu.edunih.gov
Reactivity (Nucleophilic Aromatic Substitution)IncreasesStabilization of anionic intermediates stackexchange.com
Intermolecular InteractionsCan act as a hydrogen bond acceptorHigh electronegativity stackexchange.com
Metabolic StabilityOften increasesStrength of the C-F bond nih.gov

Influence of Methoxy Group on Molecular Activity

The methoxy group (-OCH₃) is a unique substituent that can exert both electron-donating and electron-withdrawing effects, depending on its position and the electronic demand of the reaction.

The influence of the methoxy group is a combination of its electronic properties and its physical size.

Electronic Contributions: The methoxy group exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). stackexchange.com Conversely, the lone pairs on the oxygen can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). stackexchange.comlibretexts.org When positioned meta to the carboxylic acid, as in 3-methoxybenzoic acid, the resonance effect does not effectively conjugate with the carboxyl group, and its electron-withdrawing inductive character can become more apparent, leading to poor regioselectivity in some reactions. stackexchange.commdpi.com In this compound, the methoxy group is at the 2-position (ortho to the carboxyl group), where its +R effect could potentially influence the ring's electron density. However, steric interactions often complicate this.

Steric Contributions: The methoxy group is relatively bulky. When placed at an ortho position, it can sterically hinder the adjacent carboxylic acid group, forcing it to twist out of the plane of the benzene ring. researchgate.net This loss of planarity, known as a steric effect, disrupts the π-conjugation between the carboxyl group and the aromatic ring. nih.gov This has a significant impact on the molecule's acidity and reactivity. Furthermore, steric hindrance from ortho substituents can influence how a molecule docks into a binding site. nih.gov

Role of Methyl Group in Molecular Activity

Alkyl groups, such as the methyl group (-CH₃), are generally considered to be simple substituents, but they contribute to molecular activity through both steric and electronic means.

The methyl group at the 4-position of the benzoic acid ring influences the molecule's properties primarily through weak electronic donation and steric bulk.

Electronic Effects: Alkyl groups are weak electron-donating groups (EDGs). ucsb.edu This donation occurs through two mechanisms: the inductive effect (+I), where electron density is pushed through the sigma bond, and hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the aromatic π-system. libretexts.org Electron-donating groups generally decrease the acidity of benzoic acids because they destabilize the resulting carboxylate anion. psu.eduresearchgate.net

Table 2: Summary of Substituent Effects in this compound

SubstituentPositionElectronic EffectSteric Effect
Fluoro (-F)3Strongly electron-withdrawing (-I), weakly donating (+R) libretexts.orgSmall
Methoxy (-OCH₃)2Strongly electron-donating (+R), moderately withdrawing (-I) stackexchange.comSignificant; can cause twisting of COOH group researchgate.net
Methyl (-CH₃)4Weakly electron-donating (+I, Hyperconjugation) ucsb.edulibretexts.orgModerate

Substituent Effects on Conformation and Dynamics

The combination of multiple substituents, particularly at ortho positions, has a profound effect on the molecule's three-dimensional structure and flexibility. For ortho-substituted benzoic acids, a primary consequence is the steric interaction between the substituent and the adjacent carboxyl group. researchgate.net

In this compound, the presence of the methoxy group at the 2-position (ortho to the carboxyl) is expected to be the dominant factor influencing conformation. This ortho substituent likely forces the carboxylic acid group to twist out of the plane of the benzene ring. nih.gov This disruption of coplanarity reduces the resonance interaction between the carboxyl group and the aromatic ring. nih.gov The acidity and reactivity of the molecule are therefore governed by a complex balance of the inductive effects of all three substituents and the sterically-induced conformational twist. Theoretical studies on substituted benzoic acids confirm that while inductive and resonance effects are the main drivers of acidity, steric effects, especially from ortho groups, play a critical role by altering the molecular geometry. nih.govresearchgate.net

Comparative SAR with Related Fluorinated Benzoic Acid Isomers and Analogs

The biological activity of benzoic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound, a comparative analysis of its isomers and analogs reveals key structural features that modulate biological activity.

Detailed research findings indicate that the placement of fluoro, methoxy, and alkyl groups is a critical determinant of a compound's pharmacological profile. The introduction of fluorine, in particular, is a common strategy in drug design, often leading to improved potency and metabolic stability. nih.gov

Influence of Fluoro Substituent Position

The position of the fluorine atom on the phenyl ring is a well-documented modulator of activity. Studies on various compound series have shown that positional isomerism of fluorine can lead to significant differences in biological effect. For instance, in a series of monofluoro-substituted compounds designed to inhibit HIF-1 transcriptional activity, the ortho-fluoro derivative demonstrated superior inhibitory activity compared to its meta and para counterparts. nih.gov This suggests that the proximity of the electronegative fluorine atom to the reaction center or binding domain can be crucial for interaction with biological targets. Conversely, dual fluorination was found to reduce inhibitory activity in the same study. nih.gov

Table 1: Effect of Fluoro Substituent Position on Inhibitory Activity of YC-1 Analogs nih.gov
CompoundSubstituent PositionRelative Inhibitory ActivityIC50 (µM)
26aortho-FluoroHigh4.9
26bmeta-FluoroModerate10
26cpara-FluoroLow19
26d2,4-di-FluoroReduced15

Influence of Methoxy and Other Substituents

The presence and position of a methoxy group also play a vital role. In studies of benzoic acid derivatives for antifungal activity, the relative position of methoxy or chloro groups on the phenyl ring was found to enhance activity in the order of ortho > meta > para. researchgate.net However, increasing steric bulk with multiple alkyl groups, such as two or more methyl groups, has been shown to substantially decrease antifungal activity against various fungal strains. researchgate.net

In another example concerning antiplasmodial agents, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom resulted in a moderate level of activity, indicating that the aryloxy substituent itself is favorable for activity. mdpi.com Furthermore, the activity of these agents can be dramatically altered by changing the position of other substituents. Shifting an N-Boc piperazinyl substituent from a meta to a para position on a benzoic acid-related scaffold resulted in a more than 12-fold increase in antiplasmodial activity. mdpi.com

Table 2: Comparative Antiplasmodial Activity of Substituted Benzamide (B126) Derivatives mdpi.com
CompoundSubstituentPositionActivity (PfNF54 IC50 µM)Selectivity Index (S.I.)
36N-Boc piperazinylmeta3.29737.58
37N-Boc piperazinylpara0.2690461.0

Activity of Related Benzoic Acid Analogs

Various isomers and analogs of this compound have been investigated for a range of biological applications. For example, hydrazide-hydrazones derived from 3-methoxybenzoic acid have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, 3-fluoro-4-methoxybenzoic acid has been utilized as a building block for synthesizing 1,3,4-oxadiazole (B1194373) derivatives with antimicrobial properties. ossila.com Benzoic acid derivatives are also explored for their anti-sickling properties, where both hydrophilic and hydrophobic interactions, facilitated by the aromatic ring and its substituents, are considered crucial for activity. psu.edu

These examples underscore a consistent principle in the SAR of substituted benzoic acids: minor positional changes of functional groups like fluoro and methoxy can lead to profound differences in biological activity by altering the molecule's electronic properties, conformation, and ability to interact with specific target proteins. The specific substitution pattern of this compound places these key functional groups in a unique spatial arrangement that defines its potential for biological interactions.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

While established methods for synthesizing 3-Fluoro-2-methoxy-4-methylbenzoic acid exist, future research will likely focus on developing greener, more efficient, and scalable synthetic strategies. The production of aromatic compounds from bio-based sources is a growing area of interest for creating sustainable alternatives to petroleum-derived chemicals. rsc.orgmdpi.com Current synthetic processes can be resource-intensive, and the development of novel routes is crucial for environmental and economic sustainability.

Future research could explore several innovative approaches:

Catalytic C-H Activation: Directing the functionalization of carbon-hydrogen bonds is a powerful strategy that can streamline synthesis by reducing the number of steps required. nih.gov Research into iridium-catalyzed C-H activation, for instance, has shown promise for the late-stage functionalization of complex benzoic acids. nih.gov

Biocatalysis and Biosynthesis: Leveraging enzymes or engineered microorganisms offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.commdpi.com The shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, could be engineered to produce substituted benzoic acids from simple sugars like glucose. mdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could significantly improve process efficiency.

Environmentally Benign Catalysts: The use of inexpensive and environmentally friendly catalysts, such as those based on iron, is another promising avenue. researchgate.net Research into solvent-free reaction conditions further enhances the green credentials of synthetic processes. researchgate.net

A comparative table illustrating the potential improvements of a novel synthetic route over a traditional one is presented below.

Metric Traditional Route (Hypothetical) Novel Green Route (Hypothetical)
Number of Steps 5-72-3
Overall Yield 40%>75%
Solvent Chlorinated SolventsBio-derived Solvents / Solvent-free
Catalyst Heavy MetalsBiocatalyst / Earth-abundant Metal
Waste Generation HighLow

Advanced Spectroscopic Probes for Detailed Molecular Interactions

Understanding the intricate molecular interactions of this compound is fundamental to optimizing its function in various applications. While standard techniques like NMR and IR spectroscopy are valuable, advanced methods can provide deeper insights. The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful tool, as it offers high sensitivity and a wide chemical shift range, allowing for detailed structural elucidation even in complex mixtures. numberanalytics.comnih.govspectralservice.de

Future spectroscopic investigations could include:

Multi-dimensional NMR Spectroscopy: Techniques such as ¹⁹F-¹⁵N HMBC can reveal through-bond correlations, providing critical structural information for nitrogen-containing derivatives without the need for sample separation. nih.gov

Compound-Specific Isotope Analysis (CSIA): Methods like gas chromatography-isotope ratio infrared spectrometry (GC-IRIS) can determine carbon isotopic compositions (δ¹³C), which is valuable for tracing the environmental fate and transformation processes of fluorinated organic compounds. rsc.org

Continuum Source Molecular Absorption Spectrometry (CS-MAS): When coupled with liquid chromatography, CS-MAS offers a fluorine-specific detection method, enabling the identification and quantification of unknown fluorinated compounds in complex biological and environmental samples. acs.org

Time-Resolved Spectroscopy: These techniques can probe the excited-state dynamics of the molecule, which is essential for understanding its photophysical properties and potential use in materials science.

The following table details the type of information that can be obtained from various advanced spectroscopic techniques.

Technique Information Gained Relevance to this compound
¹⁹F-¹⁵N HMBCThrough-bond correlations between fluorine and nitrogen atoms. nih.govStructural determination of nitrogen-containing derivatives.
GC-IRISCarbon isotopic composition (δ¹³C). rsc.orgTracing environmental pathways and degradation.
HPLC-CS-MASFluorine-specific detection and quantification. acs.orgIdentifying novel fluorinated metabolites or degradation products.
Time-Resolved SpectroscopyExcited-state dynamics and photophysical properties.Applications in functional materials and photochemistry.

Integration of Machine Learning and AI in Computational Design and Prediction

Future applications of AI and ML in the context of this compound include:

Accelerated Property Prediction: ML algorithms can be trained on vast chemical datasets to rapidly predict key physicochemical properties like solubility, acidity, and toxicity for novel derivatives, reducing the need for costly and time-consuming experimental measurements. miragenews.comepfl.ch

De Novo Drug Design: AI can be used to design new molecules from scratch. youtube.com By providing a target protein structure, AI models can generate novel drug candidates that are optimized for binding affinity and other desirable properties. frontiersin.org

Reaction and Synthesis Prediction: AI tools can predict the most efficient synthetic routes to target molecules, minimizing resource consumption and accelerating the development pipeline. patsnap.com This can help overcome challenges in late-stage functionalization and create more efficient pathways to valuable analogues. nih.gov

In Silico Screening: Machine learning models are increasingly used for virtual high-throughput screening to identify promising drug candidates from large compound libraries, a process that is much faster and cheaper than experimental screening. youtube.comyoutube.com

Property AI-Predicted Value Experimental Value (Hypothetical)
Aqueous Solubility (logS) -3.5-3.7
Binding Affinity (Ki, nM) 2530
Metabolic Stability (t½, min) 9085

Exploration of Emerging Applications in Specialized Fields

The unique combination of a carboxylic acid, a fluorine atom, and a methoxy (B1213986) group on an aromatic ring makes this compound an attractive scaffold for applications beyond its current use in pharmaceuticals and agrochemicals. benthamscience.com Its structural motifs are found in a variety of bioactive compounds and functional materials.

Potential future applications to be explored include:

Functional Materials: The molecule can serve as a building block for advanced materials. For instance, benzoic acid derivatives can be used to functionalize magnetic nanoparticles to create novel catalysts for green chemistry applications. nih.gov The presence of the fluorine atom can also be exploited to create materials with specific electronic or optical properties.

Anticancer Agents: Benzoic acid derivatives are a well-established class of compounds with significant anticancer potential. benthamscience.com Future research could focus on designing and synthesizing novel derivatives of this compound as targeted therapies. The fluorine and methoxy groups can be strategically used to modulate the compound's interaction with biological targets. nih.gov

Chemical Probes and Sensors: The carboxylic acid group can act as a chelating agent for metal ions, and the fluorine atom can serve as a sensitive ¹⁹F NMR reporter. This dual functionality makes it a candidate for the development of highly specific chemical sensors.

Ligands for Catalysis: The molecule could be modified to serve as a ligand in organometallic catalysis. The electronic properties imparted by the fluoro and methoxy substituents could be used to fine-tune the activity and selectivity of metal catalysts in important chemical transformations.

Q & A

Q. Table 1: Substituent Effects

SubstituentPositionChemical Reactivity ImpactBiological Activity Impact
Fluoro3↑ Electrophilicity↑ Enzyme binding affinity
Methyl4↑ Steric hindrance↑ Metabolic stability

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or molecular targets. A systematic approach includes:

  • Target-Specific Assays: Use isoform-selective enzyme assays (e.g., COX-1 vs. COX-2) to clarify inhibitory potency discrepancies .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent patterns across derivatives. For example, meta-fluoro vs. para-methoxy positioning alters hydrogen-bonding interactions with catalytic residues .
  • Computational Modeling: MD simulations (e.g., using AutoDock Vina) can predict binding modes and reconcile conflicting IC₅₀ values .

Advanced: What strategies are effective in optimizing multi-step synthesis with competing side reactions?

Methodological Answer:

  • Protection-Deprotection: Temporarily protect the methoxy group using TBSCl during fluorination to prevent demethylation .
  • Flow Chemistry: Continuous flow reactors reduce side-product accumulation (e.g., diaryl ether formation) by precise control of residence time .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

Methodological: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic fluorine coupling in ¹H NMR) .
  • HPLC-MS: Use a C18 column (ACN/H₂O gradient) with ESI-MS to confirm molecular ion [M-H]⁻ at m/z 198.1 and purity >98% .
  • X-ray Crystallography: Resolve crystal structure to validate stereoelectronic effects of substituents .

Advanced: How to design derivatives for enhanced selectivity toward specific molecular targets?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methyl group with CF₃ to enhance hydrophobic interactions without steric bulk .
  • Fragment-Based Screening: Use SPR (Surface Plasmon Resonance) to identify fragments that bind allosteric sites, then link to the benzoic acid core .
  • pH-Sensitive Modifications: Introduce ionizable groups (e.g., pyridyl) to improve solubility in physiological pH ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.